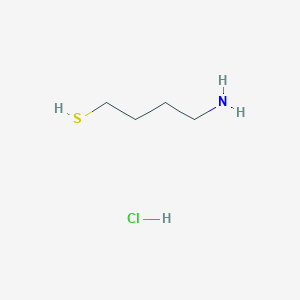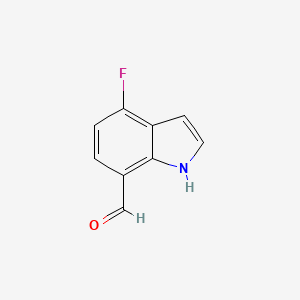
4-fluoro-1H-indole-7-carbaldehyde
Vue d'ensemble
Description
4-Fluoro-1H-indole-7-carbaldehyde is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and presence in many pharmaceuticals and natural products. The presence of the fluoro group and the carbaldehyde functionality at specific positions on the indole ring system can significantly influence the compound's chemical reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and functional group manipulations. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are structurally related to 4-fluoro-1H-indole-7-carbaldehyde, is achieved in five steps starting from indole. This process includes protection of the indole nitrogen, lithiation, and cyclization steps to form the fused heterocycle . Although the specific synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not detailed in the provided papers, similar methodologies could be adapted for its synthesis, considering the reactivity of the indole core and the positions of substituents.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical and biological properties. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which can influence the molecule's interactions and reactivity . Similarly, the molecular structure of 4-fluoro-1H-indole-7-carbaldehyde would be expected to show unique geometrical features due to the presence of the fluoro group, which can affect the electron distribution and steric profile of the molecule.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, often facilitated by the reactivity of the carbaldehyde group. For example, Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones . This type of reaction showcases the potential of the carbaldehyde group to participate in oxidative transformations. The fluorine atom in 4-fluoro-1H-indole-7-carbaldehyde could also influence its reactivity, potentially activating the molecule towards nucleophilic aromatic substitution reactions or affecting its electrophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like the fluoro group can affect the compound's boiling point, solubility, and stability. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is stabilized by various intermolecular interactions, which can also be expected in the case of 4-fluoro-1H-indole-7-carbaldehyde . The electronic effects of the fluoro substituent can also impact the compound's optical properties, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom contributes to the molecule's potential in nonlinear optics .
Applications De Recherche Scientifique
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKVWJLEQVSXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594371 | |
| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indole-7-carbaldehyde | |
CAS RN |
389628-19-7 | |
| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



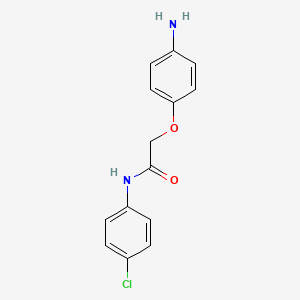
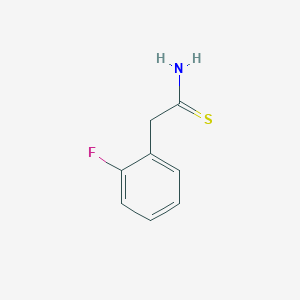
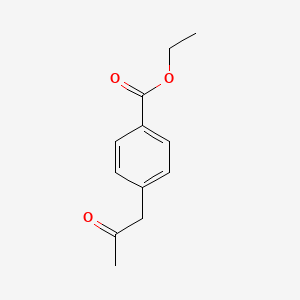
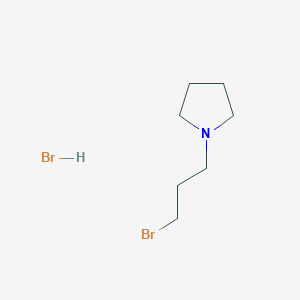

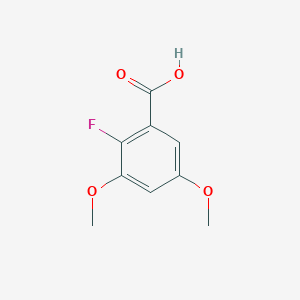

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)




